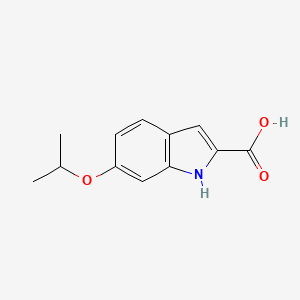

6-Isopropoxy-1H-indole-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Isopropoxy-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. . The compound’s structure consists of an indole core with an isopropoxy group at the 6-position and a carboxylic acid group at the 2-position, making it a unique and valuable molecule for research and industrial applications.

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which include 6-isopropoxy-1h-indole-2-carboxylic acid, bind with high affinity to multiple receptors . These receptors are likely to be the primary targets of this compound.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities . It is plausible that this compound interacts with its targets in a similar manner.

Biochemical Pathways

Indole derivatives are known to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . It is plausible that this compound has similar effects.

Análisis Bioquímico

Biochemical Properties

6-Isopropoxy-1H-indole-2-carboxylic acid, like other indole derivatives, is expected to interact with multiple receptors, enzymes, proteins, and other biomolecules These interactions contribute to its role in various biochemical reactions

Cellular Effects

Indole derivatives are known to have broad-spectrum biological activities, influencing cell function, signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not well-established. Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Isopropoxy-1H-indole-2-carboxylic acid typically involves the functionalization of the indole core. . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of advanced techniques such as microwave-assisted synthesis and flow chemistry. These methods enhance reaction efficiency and scalability, making the production process more cost-effective and environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions: 6-Isopropoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: Conversion of functional groups to more oxidized states.

Reduction: Reduction of specific functional groups to achieve desired derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under specific conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in different applications .

Aplicaciones Científicas De Investigación

Antiviral Activity

Recent studies have demonstrated that indole-2-carboxylic acid derivatives exhibit significant antiviral properties, particularly against HIV. A notable case study involved the synthesis of derivatives that effectively inhibited the strand transfer of HIV-1 integrase. For instance, a derivative with an IC50 value of 0.13 μM was identified as a potent inhibitor, showcasing the potential of indole-2-carboxylic acid derivatives in developing new antiviral agents .

| Compound | IC50 (μM) | Target |

|---|---|---|

| 3 | 12.41 | HIV-1 Integrase |

| 4 | 18.52 | HIV-1 Integrase |

| 20a | 0.13 | HIV-1 Integrase |

Receptor Modulation

6-Isopropoxy-1H-indole-2-carboxylic acid has also been investigated for its role as a modulator of various receptors. For example, it has shown promise as an antagonist of the EP2 receptor, which is involved in inflammatory processes and pain modulation. In vitro studies indicated that this compound inhibited prostaglandin E2-stimulated increases in cyclic AMP, suggesting its potential use in treating inflammatory conditions .

Antifungal Properties

Additionally, research has indicated that indole derivatives can possess antifungal activity. A study identified the production of antifungal metabolites from bacterial sources, which included analogs of indole-2-carboxylic acid. These findings suggest that such compounds could be explored further for their potential in treating fungal infections .

Synthesis and Optimization

The synthetic methods for producing this compound have been optimized to enhance yield and reduce costs. Techniques involving cyclization and hydrogenation have been employed to achieve high-purity compounds suitable for biological testing .

Future Directions and Case Studies

The ongoing research into the structure-activity relationships (SAR) of indole derivatives indicates a promising future for compounds like this compound in drug development:

- Integrase Inhibitors : Continued optimization may lead to more potent integrase inhibitors with applications in HIV treatment.

- PPAR Modulators : Exploration into the modulation of peroxisome proliferator-activated receptors (PPARs) could unveil new treatments for metabolic disorders such as type 2 diabetes .

Comparación Con Compuestos Similares

Indole-2-carboxylic acid: Shares the indole core but lacks the isopropoxy group, leading to different chemical and biological properties.

6-Methoxy-1H-indole-2-carboxylic acid: Similar structure with a methoxy group instead of an isopropoxy group, resulting in variations in reactivity and applications.

Uniqueness: 6-Isopropoxy-1H-indole-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new drugs, materials, and agrochemicals .

Actividad Biológica

6-Isopropoxy-1H-indole-2-carboxylic acid is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Indole compounds, including this specific derivative, are known for their interactions with various biological targets, leading to potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential applications in drug development.

Indole derivatives typically exhibit a multifaceted mechanism of action, interacting with various receptors and enzymes within biological systems. The primary mechanisms include:

- Receptor Binding : this compound is known to bind with high affinity to multiple receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : This compound has shown potential as an inhibitor of key enzymes involved in viral replication, particularly HIV-1 integrase, which is crucial for the integration of viral DNA into the host genome .

The binding conformation analysis indicates that the indole core and carboxyl group chelate essential metal ions (e.g., Mg²⁺) within the active sites of these enzymes, thereby inhibiting their activity .

The biochemical properties of this compound include:

- Antiviral Activity : Research demonstrates that derivatives of indole-2-carboxylic acid can inhibit HIV-1 integrase with IC₅₀ values ranging from 0.13 to 32.37 μM . The introduction of specific substituents enhances this activity significantly.

| Compound | IC₅₀ (μM) | Target |

|---|---|---|

| This compound | 32.37 | HIV-1 Integrase |

| Optimized derivative (e.g., compound 17a) | 3.11 | HIV-1 Integrase |

- Anticancer Properties : Indole derivatives have also been investigated for their anticancer potential, exhibiting antiproliferative effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through interaction with key regulatory proteins .

Cellular Effects

The cellular effects of this compound include:

- Influence on Cell Signaling : This compound can modulate signaling pathways that regulate cell growth and apoptosis.

- Gene Expression Modulation : By interacting with specific transcription factors or signaling molecules, it may alter gene expression profiles related to cell survival and proliferation.

Case Studies

Several studies highlight the biological activity of indole derivatives similar to this compound:

-

HIV Integrase Inhibition :

- A study demonstrated that structural modifications of indole derivatives significantly improved their inhibitory potency against HIV integrase. For instance, the introduction of halogenated substituents at specific positions on the indole core resulted in enhanced binding affinity and lower IC₅₀ values .

- Anticancer Activity :

Propiedades

IUPAC Name |

6-propan-2-yloxy-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-7(2)16-9-4-3-8-5-11(12(14)15)13-10(8)6-9/h3-7,13H,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRVWOKZJVXUQPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC2=C(C=C1)C=C(N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.